Cas no 100256-91-5 (2,6-Dimethyl-4-propoxybenzoic acid)

2,6-Dimethyl-4-propoxybenzoic acid 化学的及び物理的性質
名前と識別子
-
- 2,6-Dimethyl-4-propoxybenzoic acid
- 2,6-Dimethyl-4-n-propoxybenzoic acid
- 2,6-dimethyl-4-propoxy-benzoic acid
-
- インチ: 1S/C12H16O3/c1-4-5-15-10-6-8(2)11(12(13)14)9(3)7-10/h6-7H,4-5H2,1-3H3,(H,13,14)
- InChIKey: SYHZOPOTVGUEAZ-UHFFFAOYSA-N
- ほほえんだ: O(CCC)C1C=C(C)C(C(=O)O)=C(C)C=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 203
- トポロジー分子極性表面積: 46.5
- 疎水性パラメータ計算基準値(XlogP): 3
2,6-Dimethyl-4-propoxybenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR01FDZD-1g |
2,6-Dimethyl-4-n-propoxybenzoic acid |
100256-91-5 | 95% | 1g |
$283.00 | 2025-02-12 | |
Aaron | AR01FDZD-5g |
2,6-Dimethyl-4-n-propoxybenzoic acid |
100256-91-5 | 95% | 5g |
$849.00 | 2025-02-12 |
2,6-Dimethyl-4-propoxybenzoic acid 関連文献
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
8. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
2,6-Dimethyl-4-propoxybenzoic acidに関する追加情報
Research Update on 2,6-Dimethyl-4-propoxybenzoic Acid (CAS: 100256-91-5) in Chemical Biology and Pharmaceutical Applications
2,6-Dimethyl-4-propoxybenzoic acid (CAS: 100256-91-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This compound, characterized by its unique structural features, has been explored for its potential as a building block in the synthesis of novel therapeutic agents. Recent studies have highlighted its role in modulating biological pathways, particularly in inflammation and metabolic disorders, making it a promising candidate for further investigation.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the anti-inflammatory properties of 2,6-Dimethyl-4-propoxybenzoic acid derivatives. The study demonstrated that these derivatives effectively inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. The researchers utilized molecular docking simulations to elucidate the binding interactions between the compound and its target proteins, revealing a high affinity for the NF-κB pathway. These findings suggest potential applications in treating chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Another notable study, published in Bioorganic & Medicinal Chemistry Letters, explored the metabolic stability and pharmacokinetic profile of 2,6-Dimethyl-4-propoxybenzoic acid. The researchers employed advanced LC-MS techniques to analyze the compound's bioavailability and half-life in rodent models. Results indicated favorable metabolic stability, with minimal hepatic clearance and a prolonged half-life, positioning it as a viable lead compound for further optimization. The study also highlighted the compound's low toxicity profile, which is critical for its progression into preclinical development.
Recent advancements in synthetic chemistry have also facilitated the scalable production of 2,6-Dimethyl-4-propoxybenzoic acid. A 2024 report in Organic Process Research & Development detailed a novel, cost-effective synthetic route using catalytic hydrogenation, which significantly improved yield and purity. This methodological innovation addresses previous challenges in large-scale synthesis, paving the way for broader industrial applications.
In summary, 2,6-Dimethyl-4-propoxybenzoic acid (CAS: 100256-91-5) continues to emerge as a compound of interest in chemical biology and pharmaceutical research. Its anti-inflammatory properties, favorable pharmacokinetics, and improved synthetic accessibility underscore its potential as a therapeutic agent. Future research should focus on in vivo efficacy studies and clinical translation to fully realize its therapeutic promise.
100256-91-5 (2,6-Dimethyl-4-propoxybenzoic acid) 関連製品
- 2418720-65-5((9H-fluoren-9-yl)methyl 4-3-iodo-2-methyl-5-(sulfanylmethyl)phenylpiperazine-1-carboxylate)
- 1482166-28-8(2-{1-(5-chlorothiophen-2-yl)ethylamino}propane-1,3-diol)
- 1093230-07-9([3,4,5-tris(acetyloxy)-6-{3-hydroxy-4-[2-(1,3-thiazol-4-yl)acetyl]phenoxy}oxan-2-yl]methyl acetate)
- 1849291-30-0(2-Chloro-1-(oxolan-2-yl)ethan-1-ol)
- 946308-46-9(N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-cyclohexylacetamide)
- 1516391-42-6(2-2-(pyrrolidin-1-yl)phenylmorpholine)
- 1534819-83-4(2-(2-bromo-5-methylphenyl)propanoic acid)
- 1516935-25-3(methyl 2-(4-amino-2-methyloxan-4-yl)acetate)
- 2002-24-6(2-Aminoethan-1-ol hydrochloride)
- 2680848-05-7(4-methyl-2-(2,2,2-trifluoro-N-methylacetamido)-1,3-oxazole-5-carboxylic acid)